3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

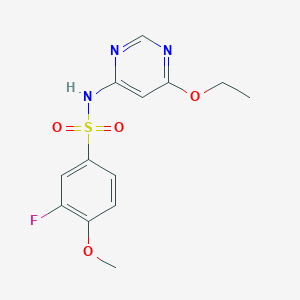

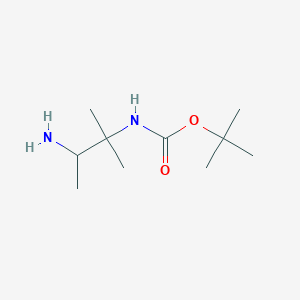

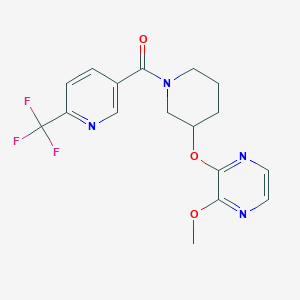

“3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2361636-15-7 . It has a molecular weight of 244.16 . The IUPAC name for this compound is 3-(dimethylamino)piperidine-3-carboxamide dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H . This indicates that the compound has a piperidine ring with a dimethylamino group and a carboxamide group attached to it .Applications De Recherche Scientifique

Allosteric Modulation of CB1 Receptor

3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives have been investigated for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Research has revealed key structural requirements for allosteric modulation, such as the chain length at the C3-position and the amino substituent on the phenyl ring. One study identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which displayed high binding affinity and cooperativity (Khurana et al., 2014).

Reversible Hydrogen Storage for Fuel Cells

Substituted piperidines, including derivatives of 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride, have been compared for their potential as reversible organic hydrogen storage liquids in hydrogen-powered fuel cells. Theoretical and experimental results suggest that certain structural features, such as electron donating or conjugated substituents, can greatly increase the rate of catalytic dehydrogenation (Cui et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, demonstrating significant cytotoxic activity against human tumor cell lines (Vosooghi et al., 2010).

Drug Repositioning Research

In drug repositioning research, a transcriptome-based approach was used to identify new target proteins of KR-37524, a compound related to 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride. This research suggests that transcriptome data can be effectively used to identify new targets of compounds (Lim et al., 2021).

Cytotoxic Properties in Cancer Research

A study on aminoalkyl and aminoalkanol derivatives of dicarboximides, including 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives, showed high and selective cytotoxicity towards certain leukemia cells, suggesting potential applications in cancer research (Kuran et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)piperidine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQKXOJRQISEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCNC1)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)